2,5-dimethylphenyl 2,5-dichlorobenzenesulfonate
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Overview
Description
2,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O3S It is a sulfonate ester derived from 2,5-dimethylphenol and 2,5-dichlorobenzenesulfonyl chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylphenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 2,5-dimethylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2,5-dimethylphenol+2,5-dichlorobenzenesulfonyl chloride→2,5-dimethylphenyl 2,5-dichlorobenzenesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form 2,5-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water and a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Corresponding amides or esters.
Hydrolysis: 2,5-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Oxidation: 2,5-dimethylbenzoic acid.
Scientific Research Applications
2,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethylphenyl 2,5-dichlorobenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic substitution, where the sulfonate group is replaced by another nucleophile.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenyl benzenesulfonate: Lacks the chlorine atoms on the benzene ring.
2,5-Dichlorophenyl 2,5-dichlorobenzenesulfonate: Contains chlorine atoms on both phenyl rings.
Phenyl 2,5-dichlorobenzenesulfonate: Lacks the methyl groups on the phenyl ring.
Uniqueness
2,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of both methyl and chlorine substituents, which can influence its reactivity and physical properties. The combination of these substituents can affect the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9-3-4-10(2)13(7-9)19-20(17,18)14-8-11(15)5-6-12(14)16/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRJDUKTGSKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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